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Cyclo-(L-Pro-L-Ile)

Cat. No.: B1147803
CAS No.: 57089-60-8
M. Wt: 210.275
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Description

Classification and Structural Context within Diketopiperazines

Cyclo-(L-Pro-L-Ile) belongs to the 2,5-diketopiperazine (DKP) class of molecules, which are the smallest and simplest form of cyclic peptides. mdpi.comevitachem.commdpi.com DKPs are characterized by a six-membered ring containing two amide bonds. Specifically, Cyclo-(L-Pro-L-Ile) is formed from the condensation of two amino acids, L-proline and L-isoleucine. smolecule.comontosight.ai Its rigid cyclic structure is a key feature of the DKP class, contributing to its biological stability. mdpi.com

The precise chemical structure is defined as (3S,8aS)-3-((S)-sec-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. ontosight.ainih.gov This nomenclature indicates a fused ring system composed of a pyrrole (B145914) and a pyrazine (B50134) ring, with specific stereochemistry at key positions. ontosight.ai

PropertyValueSource
Molecular FormulaC11H18N2O2 smolecule.comnih.gov
Molecular Weight~210.27 g/mol smolecule.com
IUPAC Name(3S,8aS)-3-butan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione nih.gov
CAS Number57089-60-8 ontosight.ai
ClassificationDiketopiperazine (DKP), Cyclic Dipeptide mdpi.commedchemexpress.com

Significance of Naturally Occurring Cyclic Dipeptides in Biological Systems

Naturally occurring cyclic dipeptides, or diketopiperazines (DKPs), represent a vast and diverse family of secondary metabolites produced by a wide array of organisms, including bacteria, fungi, marine organisms, and plants. evitachem.commdpi.com Their significance in biological systems stems from their unique structural and functional properties.

A key advantage of the cyclic structure of DKPs, compared to their linear peptide counterparts, is their enhanced stability and resistance to enzymatic degradation by proteases. mdpi.combiomolther.orgmdpi.com This conformational rigidity also improves their ability to bind with high specificity to biological targets, leading to a wide spectrum of biological activities. mdpi.combiomolther.org Documented bioactivities for various DKPs include antibacterial, antifungal, antiviral, antitumor, neuroprotective, and antioxidant effects. mdpi.commdpi.comresearchgate.netnih.gov

Furthermore, DKPs play a crucial role in microbial communication. They can act as signaling molecules in quorum sensing (QS), a process that allows bacteria to coordinate gene expression based on population density. caymanchem.comacs.org Some DKPs, like cyclo(L-Pro-L-Tyr), can activate or interfere with LuxR-based QS systems, demonstrating the potential for cross-talk between different bacterial signaling pathways. uniscience.co.kr This involvement in cell-to-cell communication highlights their ecological importance in microbial communities.

Overview of Research Trajectories for Cyclo-(L-Pro-L-Ile)

Research on Cyclo-(L-Pro-L-Ile) has primarily focused on its application in agriculture as a biocontrol agent, its synthesis, and its role in microbial signaling. smolecule.com

A significant area of investigation is its effectiveness in controlling pine wilt disease (PWD), a devastating forest disease caused by the pine wood nematode, Bursaphelenchus xylophilus. frontiersin.org Studies have shown that Cyclo-(L-Pro-L-Ile), derived from Bacillus thuringiensis, can suppress PWD development in pine seedlings. medchemexpress.comfrontiersin.org The mechanism does not involve direct nematicidal activity but rather the induction of systemic resistance in the host plant. frontiersin.org Foliar treatment with the compound elicits a moderate hypersensitive reaction and enhances the expression of defense-related pathogenesis-related (PR) genes in pine seedlings. medchemexpress.comfrontiersin.orgmdpi.com

Another research trajectory is its role as a quorum sensing (QS) inhibitor. An investigation of metabolites from the endophytic fungus Pithomyces sacchari identified Cyclo-(L-Pro-L-Ile) as one of several compounds isolated, with the study focusing on QS inhibition against the food-borne pathogen Bacillus cereus. mdpi.com

The synthesis of Cyclo-(L-Pro-L-Ile) has also been explored, with methods including traditional chemical synthesis and biotechnological approaches through microbial fermentation. smolecule.comontosight.ai Isolation and structural elucidation from various natural sources, such as the deep-sea sediment-derived actinomycete Janibacter sp., continue to be an area of interest. mdpi.com Limited research has also touched upon its cytotoxic effects, with one study reporting moderate inhibition of certain cancer cell lines. nih.gov

Research AreaKey FindingsOrganism(s) InvolvedSource
Plant Disease ControlSuppresses Pine Wilt Disease (PWD) by inducing systemic resistance in pine seedlings. Increases expression of defense-related genes (PR-1, PR-2, PR-3, etc.).Bacillus thuringiensis (source), Pinus densiflora (host) medchemexpress.comfrontiersin.orgmdpi.com
Quorum SensingIsolated from a fungus and investigated for quorum sensing inhibitory activity against Bacillus cereus.Pithomyces sacchari (source), Bacillus cereus (target) mdpi.com
CytotoxicityShowed limited cell growth inhibition (45%-56%) at 20 μM against ECA-109, HeLa-S3, and PANC-1 cancer cell lines.Human cancer cell lines nih.gov
Natural Occurrence & SynthesisIsolated from various bacteria and fungi. Can be produced by chemical synthesis or microbial fermentation.Bacillus thuringiensis, Pithomyces sacchari, Janibacter sp. smolecule.commdpi.comfrontiersin.orgmdpi.com

Properties

CAS No.

57089-60-8

Molecular Formula

C11H18N2O2

Molecular Weight

210.275

Purity

95% min.

Synonyms

Cyclo-(L-Pro-L-Ile)

Origin of Product

United States

Isolation and Biosynthesis of Cyclo L Pro L Ile

Natural Sources and Microbial Producers

Cyclo-(L-Pro-L-Ile) is predominantly a secondary metabolite produced by a variety of microorganisms. Its isolation has been reported from diverse environments, ranging from soil and marine sediments to associations with other organisms.

Isolation from Bacterial Strains (e.g., Bacillus thuringiensis, Pseudomonas species)

Bacteria are prominent producers of Cyclo-(L-Pro-L-Ile). Research has successfully isolated this compound from several bacterial species, highlighting their role as a significant natural source.

One of the most well-documented sources is Bacillus thuringiensis. Specifically, the strain Bacillus thuringiensis JCK-1233 has been identified as a producer of Cyclo-(L-Pro-L-Ile). nih.govfrontiersin.orgresearchgate.net This diketopiperazine was isolated from the culture broth of the bacterium and was identified as one of the bioactive compounds responsible for inducing systemic resistance in pine trees against pine wilt disease. nih.govfrontiersin.orgresearchgate.net Its structure was confirmed through detailed spectroscopic analysis. nih.gov

Pseudomonas species are also known for producing a wide array of cyclic dipeptides. frontiersin.org While some studies have isolated the isomeric compound cyclo(l-Ile–l-Pro) from Pseudomonas putida, other research on Pseudomonas sp. isolated from marine environments has identified cyclo-(Ile-Pro). frontiersin.org Furthermore, bioinformatic and genetic studies on Pseudomonas aeruginosa have shown that mutations in non-ribosomal peptide synthase (NRPS) genes impact the production of proline-containing cyclodipeptides, suggesting the inherent capability of this genus to synthesize related compounds.

Table 1: Selected Bacterial Producers of Cyclo-(L-Pro-L-Ile) and Related Isomers

Bacterial Strain Compound Identified Research Context Citations
Bacillus thuringiensis JCK-1233 Cyclo-(L-Pro-L-Ile) Isolated as a bioactive compound that controls pine wilt disease. nih.govfrontiersin.orgnih.govmdpi.com
Pseudomonas putida cyclo(l-Ile–l-Pro) Isolated from an Antarctic soil sample; showed nematicidal activity. frontiersin.org
Pseudomonas sp. (marine bacterium) cyclo-(Ile-Pro) Isolated from culture broth.

Occurrence in Fungi and Marine Organisms

The occurrence of Cyclo-(L-Pro-L-Ile) extends to the fungal kingdom, particularly those found in marine environments. Marine-derived fungi have proven to be a rich source of diverse secondary metabolites, including cyclic dipeptides.

A notable example is the fungus Penicillium purpurogenum G59, derived from marine sediment. researchgate.net This fungus was found to produce several proline-containing diketopiperazines, including Cyclo-(L-Ile-L-Pro). researchgate.net Generally, diketopiperazines are recognized as common metabolites produced by a wide variety of fungi, including those from marine habitats. mdpi.comresearchgate.net

Identification in Plant Extracts

Current scientific literature primarily attributes the production of Cyclo-(L-Pro-L-Ile) to microorganisms. There is no direct evidence to suggest that this compound is naturally synthesized by and isolated from plant tissues as an endogenous metabolite. nih.govfrontiersin.orgresearchgate.netnih.gov Its association with plants is typically in the context of plant-microbe interactions. For instance, Cyclo-(L-Pro-L-Ile) produced by the endophytic bacterium Bacillus thuringiensis JCK-1233 was applied exogenously to pine seedlings to study its effect on plant defense mechanisms. nih.govfrontiersin.org The compound was shown to induce resistance, but it was not identified as a natural constituent of the pine tree itself. nih.govfrontiersin.org

Biosynthetic Pathways and Enzymology

The formation of the stable cyclic structure of Cyclo-(L-Pro-L-Ile) is an enzymatic process. Two principal biosynthetic pathways are known to be responsible for the synthesis of cyclodipeptides in microorganisms: Non-Ribosomal Peptide Synthesis (NRPS) and the action of tRNA-dependent Cyclodipeptide Synthases (CDPSs). nih.govmdpi.com

Non-Ribosomal Peptide Synthesis (NRPS) Mechanisms

Non-Ribosomal Peptide Synthetases are large, modular enzyme complexes that synthesize peptides without the use of ribosomes. mdpi.comresearchgate.net The biosynthesis of a dipeptide like Cyclo-(L-Pro-L-Ile) via an NRPS typically involves a single module or a dimodular enzyme.

The general mechanism proceeds through the following steps:

Activation: The constituent amino acids, L-proline and L-isoleucine, are recognized and activated by specific Adenylation (A) domains as aminoacyl-adenylates, a reaction that consumes ATP.

Thiolation: The activated amino acids are then covalently tethered to the thiolation (T) domains, also known as peptidyl carrier proteins (PCP), via a phosphopantetheinyl arm.

Condensation: A Condensation (C) domain catalyzes the formation of the peptide bond between the two amino acids.

Cyclization and Release: The final step is catalyzed by a Thioesterase (TE) domain, which cleaves the linear dipeptide from the T-domain and facilitates an intramolecular cyclization, releasing the final product, Cyclo-(L-Pro-L-Ile).

The involvement of NRPS pathways in producing proline-based cyclodipeptides has been genetically confirmed in bacteria like Pseudomonas. nih.gov

Enzymatic Conversion and Modifying Enzymes

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered alternative pathway for cyclodipeptide formation. nih.govmdpi.com Unlike NRPSs that activate free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) that are normally destined for ribosomal protein synthesis. d-nb.infonih.gov A CDPS enzyme binds two different aa-tRNAs (e.g., Pro-tRNA and Ile-tRNA) and catalyzes the formation of two peptide bonds in succession to form the cyclodipeptide scaffold, which is then released. mdpi.comd-nb.infonih.gov While specific CDPSs for Cyclo-(L-Pro-L-Ile) have not been definitively characterized, related enzymes have been shown to synthesize various proline- and isoleucine-containing cyclodipeptides, indicating this is a viable biosynthetic route. d-nb.infonih.gov

Once the core Cyclo-(L-Pro-L-Ile) structure is formed by either an NRPS or a CDPS, it can potentially be altered by other "tailoring enzymes". nih.govmdpi.comresearchgate.net These enzymes are often encoded by genes located within the same biosynthetic gene cluster as the primary synthase. nih.govmdpi.com Such modifications can include hydroxylation, methylation, or prenylation, which can alter the compound's properties. However, specific tailoring enzymes that act on Cyclo-(L-Pro-L-Ile) have not been extensively documented.

Table 2: Key Enzymes and Mechanisms in Cyclo-(L-Pro-L-Ile) Biosynthesis

Enzyme/System Abbreviation Substrates Mechanism Citations
Non-Ribosomal Peptide Synthetase NRPS L-Proline, L-Isoleucine, ATP Modular enzymatic assembly line involving Adenylation, Thiolation, Condensation, and Thioesterase domains for activation, binding, peptide bond formation, and cyclization. nih.govmdpi.comresearchgate.net
Cyclodipeptide Synthase CDPS L-Prolyl-tRNA, L-Isoleucyl-tRNA Hijacks charged tRNAs from the primary metabolic pool and catalyzes the formation of the cyclodipeptide. nih.govmdpi.comd-nb.infonih.gov
Tailoring Enzymes - Cyclo-(L-Pro-L-Ile) Post-synthesis modifications (e.g., hydroxylation, prenylation) of the core ring structure, although specific examples for this compound are not well-defined. nih.govmdpi.comresearchgate.net

Relationship to Biosynthesis of Other Diketopiperazines

The biosynthesis of Cyclo-(L-Pro-L-Ile) is intrinsically linked to the production of other diketopiperazines due to the nature of the biosynthetic machinery involved. The enzymes responsible, particularly CDPSs and NRPSs, often exhibit a degree of substrate promiscuity, allowing them to incorporate different amino acid precursors to generate a suite of related DKP compounds. mdpi.comd-nb.info

This phenomenon is evident in studies where multiple DKPs are isolated from a single organism. For instance, Bacillus thuringiensis JCK-1233, a known producer of Cyclo-(L-Pro-L-Ile), also produces other DKPs like cyclo-(D-Pro-L-Val), cyclo-(L-Pro-L-Phe), and cyclo-(L-Leu-L-Val). frontiersin.org Similarly, the actinomycete Janibacter sp. SCSIO 52865 was found to produce a series of proline-containing DKPs, including both L-Pro and D-Pro diastereomers of cyclo(Pro-Phe), cyclo(Pro-Leu), and cyclo(Pro-Ile). mdpi.com This co-production strongly suggests that a single set of biosynthetic enzymes within the organism can recognize and assemble various hydrophobic amino acids (like isoleucine, leucine (B10760876), valine, and phenylalanine) with a proline moiety. mdpi.com

Genome mining studies have substantiated these observations. The characterization of CDPS-containing gene clusters reveals that the core synthase gene is often accompanied by genes for various tailoring enzymes. rsc.org Research on a CDPS from a Streptomyces strain, DmtB1, demonstrated its ability to synthesize a range of cyclo(L-Trp-L-Xaa) compounds, where 'Xaa' could be valine, proline, leucine, isoleucine, or alanine. d-nb.info This illustrates how a single CDPS can be the origin of multiple DKP structures. The specificity for the first amino acid is typically high, while the selection of the second amino acid can be more relaxed, leading to a combinatorial-like output of DKP products from a limited set of genes. d-nb.info The resulting DKP scaffolds can then be acted upon by the same set of tailoring enzymes, creating families of structurally related, yet distinct, natural products within a single metabolic pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name
Cyclo-(L-Pro-L-Ile)
Cyclo-(D-Pro-L-Val)
Cyclo-(L-Pro-L-Phe)
Cyclo-(L-Leu-L-Val)
Cyclo(Pro-Phe)
Cyclo(Pro-Leu)
Cyclo(Pro-Ile)
Cyclo(L-Trp-L-Xaa)
Cyclo(L-Trp-L-Val)
Cyclo(L-Trp-L-Pro)
Cyclo(L-Trp-L-Leu)
Cyclo(L-Trp-L-Ile)

Synthetic Methodologies for Cyclo L Pro L Ile and Analogues

Conventional Chemical Synthesis Strategies

Conventional chemical synthesis remains a cornerstone for producing cyclic dipeptides like Cyclo-(L-Pro-L-Ile). smolecule.com These methods provide a high degree of control over the reaction conditions and the stereochemistry of the final product.

Solution-phase synthesis is a traditional and versatile method for creating cyclic peptides. rsc.org This approach involves the coupling of the constituent amino acids, L-proline and L-isoleucine, in a suitable solvent, followed by an intramolecular cyclization step to form the diketopiperazine ring. smolecule.comrsc.org The general process begins with the formation of a linear dipeptide from protected amino acid precursors. researchgate.net Subsequent deprotection of the terminal groups allows for the head-to-tail cyclization, often facilitated by heating. rsc.orgmdpi.com

One common strategy involves the coupling of Boc-L-Pro-OH with L-Ile-OMeHCl using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC HCl) in the presence of a base. nih.gov The resulting linear dipeptide can then be deprotected and cyclized. For instance, the ester group can be removed with lithium hydroxide (B78521) (LiOH), and subsequent activation of the C-terminal carboxylic acid, often by forming a pentafluorophenyl (Pfp) ester, facilitates the final ring closure. nih.govscienceopen.com The choice of base, such as pyridine (B92270) or N-methylmorpholine (NMM), can influence the efficiency of the intramolecular cyclization. scienceopen.com

Coupling agents are critical for activating the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amino group of the other amino acid, thus forming the peptide bond. jpt.com A variety of coupling reagents are available, each with its own characteristics regarding reactivity, potential for side reactions, and cost. jpt.combachem.com

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). evitachem.comlibretexts.org While effective, these can sometimes lead to racemization, which can be suppressed by using additives like 1-hydroxybenzotriazole (B26582) (HOBt). jpt.combachem.comlibretexts.org

Other classes of coupling reagents include phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). jpt.compeptide.comsigmaaldrich.com These reagents are often more efficient and lead to less epimerization, making them suitable for more challenging syntheses. jpt.compeptide.com For instance, HATU is frequently used in both solution-phase and solid-phase cyclization reactions. researchgate.netmdpi.com

Table 1: Common Coupling Agents in Peptide Synthesis

Class Example Reagents Characteristics
Carbodiimides DCC, EDC Widely used, cost-effective; may require additives like HOBt to suppress racemization. jpt.combachem.comlibretexts.org
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency, low racemization risk; can be more expensive. jpt.compeptide.com
Uronium Salts HBTU, HATU, TBTU Excellent efficiency, low side-product formation; popular for difficult sequences. jpt.compeptide.comsigmaaldrich.com

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for creating the linear peptide precursor of Cyclo-(L-Pro-L-Ile). ontosight.ainih.gov In SPPS, the first amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise manner. google.com This methodology simplifies the purification process as excess reagents and by-products can be washed away after each step. google.com

A common strategy for synthesizing the linear precursor of Cyclo-(L-Pro-L-Ile) analogues involves using a 2-chlorotrityl chloride resin. nih.govmdpi.com The synthesis typically employs the Fmoc/tBu protection strategy, where the N-terminal Fmoc group is removed with a base like piperidine, and the side chains are protected with acid-labile groups. wikipedia.org After the linear peptide is assembled, it is cleaved from the resin. mdpi.com The cyclization is then performed in the solution phase. nih.govmdpi.com This combination of solid-phase synthesis for the linear precursor followed by solution-phase cyclization has been shown to be an efficient route for producing cyclotetrapeptides. nih.govroyalsocietypublishing.org

For the cyclization step, reagents like HATU/HOAt are often employed. researchgate.net The proline residue's inherent ability to induce β-turns in the peptide backbone can facilitate the cyclization process. nih.govroyalsocietypublishing.org

Biotechnological Production Methods via Fermentation

An alternative to chemical synthesis is the biotechnological production of Cyclo-(L-Pro-L-Ile) through microbial fermentation. smolecule.com This method utilizes microorganisms that naturally produce the compound as a secondary metabolite. mdpi.com Strains of Bacillus thuringiensis have been identified as producers of Cyclo-(L-Pro-L-Ile). smolecule.comfrontiersin.org Fermentation offers a sustainable approach, often using renewable resources as substrates. smolecule.com

The process involves cultivating the producing microorganism, such as Bacillus velezensis, in a suitable fermentation broth. nih.govfrontiersin.org After a specific incubation period, the compound can be extracted from the culture supernatant using solvents like ethyl acetate. frontiersin.org Purification is then typically carried out using chromatographic techniques, such as column chromatography over Sephadex LH-20 and semi-preparative high-performance liquid chromatography (HPLC). nih.gov The biosynthesis of cyclic dipeptides in microorganisms is primarily catalyzed by two types of enzymes: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs). nih.gov

Comparative Analysis of Synthetic Yields and Purity

Solution-phase synthesis, while offering flexibility, can sometimes result in lower yields due to the challenges of purification and potential side reactions during cyclization. researchgate.net For instance, a synthesis of a cyclic heptapeptide (B1575542) using a solution-phase approach reported yields between 72% and 86% for the cyclization step, depending on the base used. scienceopen.com Another study reported a 50% yield for the chemical synthesis of Cyclo(l-Leucyl-l-Proline). researchgate.net

Biotechnological production yields are dependent on the specific microbial strain, fermentation conditions, and extraction/purification efficiency. While specific yield data for Cyclo-(L-Pro-L-Ile) fermentation is not extensively detailed in the provided context, the extraction of a crude product (262.8 mg from a 12 L fermentation) of Bacillus velezensis containing various cyclic dipeptides has been reported. frontiersin.org The purity of the final product from any method must be rigorously assessed, typically using techniques like HPLC and NMR spectroscopy to confirm its identity and quantify any impurities. mdpi.commdpi.com

Table 2: Illustrative Yields for Different Synthetic Steps and Methods

Compound/Method Step Yield Reference
Cyclo(l-Leucyl-l-Proline) Overall Chemical Synthesis 50% researchgate.net
Heptacyclopeptide Solution-Phase Cyclization 72-86% scienceopen.com
Cyclohexapeptide Solution-Phase Cyclization 68% mdpi.com
Cyclopurpuracin Overall Combined SPPS/Solution-Phase 3.2-3.6% mdpi.com
Cyclohexapeptides HBTU-mediated Solution-Phase Cyclization 7.2% and 10.7% mdpi.com
Melicoptines (Cyclic Peptides) HATU/HOAt-mediated Solution-Phase Cyclization 31-67% mdpi.com

Biological Activities and Mechanisms of Action of Cyclo L Pro L Ile

Modulation of Plant Defense Responses

Cyclo-(L-Pro-L-Ile) functions as an elicitor, a molecule that triggers defense mechanisms in plants. researchgate.net Research has demonstrated that its application can induce resistance against pathogens, not by direct antimicrobial action, but by preparing the plant to mount a more effective defense. frontiersin.orgresearchgate.net This induced resistance is a key strategy for developing eco-friendly alternatives to conventional disease control methods. researchgate.net The compound has been shown to be as effective as the bacterium from which it was isolated, Bacillus thuringiensis JCK-1233, in suppressing disease and upregulating defense-related genes. frontiersin.orgmedchemexpress.com

The hypersensitive reaction (HR) is a form of programmed cell death at the site of infection that prevents the spread of pathogens. Cyclo-(L-Pro-L-Ile) has been found to control plant diseases by inducing a moderate hypersensitive reaction. frontiersin.orgresearchgate.net This controlled response is critical, as an overly aggressive HR can cause significant damage to the plant tissue. Treatment with Cyclo-(L-Pro-L-Ile) appears to mitigate the "burst" of the hypersensitive reaction that can occur in susceptible plants upon infection, thereby reducing disease-related damage while still activating defense pathways. frontiersin.orgnih.govmdpi.comnih.gov

A key mechanism through which Cyclo-(L-Pro-L-Ile) enhances plant defense is the upregulation of pathogenesis-related (PR) genes. smolecule.comevitachem.com These genes encode proteins that are integral to the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. researchgate.net Foliar application of Cyclo-(L-Pro-L-Ile) leads to a significant increase in the expression of these defense-related genes. frontiersin.org

Studies have shown that treatment with Cyclo-(L-Pro-L-Ile) results in a moderately enhanced expression of a specific suite of PR genes following pathogen inoculation. frontiersin.orgmdpi.comnih.gov This includes genes such as PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9. frontiersin.orgmedchemexpress.com For instance, the relative expression of the PR-1 gene, a well-established marker for systemic acquired resistance, was observed to increase 3.36-fold just one day after treatment with Cyclo-(L-Pro-L-Ile) compared to an untreated control. frontiersin.org This coordinated upregulation indicates a broad activation of the plant's defense arsenal. frontiersin.orgmedchemexpress.com

Table 1: Effect of Cyclo-(L-Pro-L-Ile) on the Expression of Pathogenesis-Related (PR) Genes

PR Gene Family Effect upon Cyclo-(L-Pro-L-Ile) Treatment Timing of Expression Change
PR-1, PR-2, PR-3, PR-4, PR-5, PR-9 Moderately Enhanced Expression Following Pathogen Inoculation frontiersin.orgmdpi.com
PR-6, PR-10 Significantly Increased Expression Before Pathogen Inoculation frontiersin.orgnih.gov

In contrast to the PR genes induced after infection, Cyclo-(L-Pro-L-Ile) was found to significantly increase the expression levels of PR-6 and PR-10 before the plant was inoculated with a pathogen. frontiersin.orgnih.govnih.govfrontiersin.org This suggests a priming effect, where the compound prepares the plant for a potential attack by pre-emptively boosting the levels of specific defense proteins. This differential regulation of PR gene families highlights the complexity of the defense response elicited by the compound. frontiersin.org

The practical outcome of the defense modulation by Cyclo-(L-Pro-L-Ile) is the significant suppression of disease severity. medchemexpress.com This has been notably demonstrated in the case of Pine Wilt Disease (PWD), a devastating illness affecting pine forests, which is caused by the pine wood nematode, Bursaphelenchus xylophilus. frontiersin.orgresearchgate.net In greenhouse experiments, foliar treatment of pine seedlings with Cyclo-(L-Pro-L-Ile) effectively inhibited the development of PWD. frontiersin.orgfrontiersin.org Research comparing several diketopiperazines showed that Cyclo-(L-Pro-L-Ile) was particularly effective at controlling the disease. frontiersin.org

Table 2: Comparative Disease Severity in Pine Seedlings Treated with Different Diketopiperazines

Treatment Compound Disease Severity (21 Days Post-Inoculation) Disease Severity (28 Days Post-Inoculation)
Cyclo-(L-Pro-L-Ile) 28.3% 45.8%
Cyclo-(D-Pro-L-Val) 21.7% 71.7%
Cyclo-(L-Pro-L-Phe) 47.3% 75.8%
Cyclo-(L-Leu-L-Val) 42.2% 65.8%

Data sourced from a 2020 study in Frontiers in Plant Science. frontiersin.org

The activity of Cyclo-(L-Pro-L-Ile) points to its interaction with complex and interconnected plant signaling networks. The induction of PR genes is known to be regulated by key defense signaling pathways, primarily those dependent on salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). frontiersin.org The PR-1 gene, for example, is a widely used marker for the SA-dependent pathway, which is crucial for establishing systemic acquired resistance. frontiersin.orgresearchgate.net The ability of other cyclic dipeptides to activate JA-related signaling pathways suggests that compounds like Cyclo-(L-Pro-L-Ile) may also influence these networks. ppjonline.org The differential expression of various PR genes upon treatment with Cyclo-(L-Pro-L-Ile) indicates a sophisticated modulation of the crosstalk between these essential defense pathways. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Cyclo-(L-Pro-L-Ile)
Cyclo-(D-Pro-L-Val)
Cyclo-(L-Pro-L-Phe)
Cyclo-(L-Leu-L-Val)
Salicylic acid
Jasmonic acid

Upregulation of Pathogenesis-Related (PR) Gene Expression

Nematicidal Effects and Research

Cyclo-(L-Pro-L-Ile) and its related cyclodipeptides have been investigated for their potential to control plant-parasitic nematodes, which are significant agricultural pests.

Direct and Indirect Impacts on Nematode Mortality and Egg Hatching

Research on cyclodipeptides has demonstrated their ability to directly impact nematode viability. For instance, a closely related compound, Cyclo-(L-Pro-L-Leu), has shown significant nematicidal activity against the root-knot nematode Meloidogyne incognita. Studies have quantified the mortality rate of second-stage juveniles (J2) and the inhibition of egg hatching upon exposure to this compound. In one study, exposure to Cyclo-(L-Pro-L-Leu) resulted in a mortality rate of 84.3% for M. incognita J2s after 72 hours. jmb.or.krmdpi.com Furthermore, the same compound significantly inhibited egg hatching, with the lowest rate of 9.74% observed after eight days of incubation. jmb.or.krmdpi.com

**Table 1: Nematicidal Activity of Cyclo-(L-Pro-L-Leu) against *Meloidogyne incognita***

Concentration Time (hours) J2 Mortality Rate (%)
67.5 mg/L 72 84.3% jmb.or.krmdpi.com
135 mg/L 72 100% jmb.or.kr

Table 2: Effect of Cyclo-(L-Pro-L-Leu) on Meloidogyne incognita Egg Hatching

Concentration Incubation Time (days) Egg Hatching Rate (%)
125 mg/L 8 24.91% jmb.or.kr
500 mg/L 8 18.57% jmb.or.kr
1000 mg/L 8 10.70% jmb.or.kr
2000 mg/L 8 9.74% jmb.or.kr
Control (Water) 8 53.11% jmb.or.kr

Lack of Direct Nematicidal Activity vs. Induced Resistance (where applicable)

Interestingly, while some cyclodipeptides exhibit direct nematicidal action, Cyclo-(L-Pro-L-Ile) has been shown to control nematode infestations through an indirect mechanism. Research on pine wilt disease, caused by the pinewood nematode Bursaphelenchus xylophilus, revealed that Bacillus thuringiensis JCK-1233, which produces Cyclo-(L-Pro-L-Ile), did not show direct nematicidal activity against the nematode. Instead, foliar application of Cyclo-(L-Pro-L-Ile) on pine seedlings suppressed the severity of the disease by eliciting a moderate hypersensitive reaction and increasing the expression of defense-related genes in the plant. This indicates that Cyclo-(L-Pro-L-Ile) can act as an elicitor of induced systemic resistance in plants, enhancing their natural defenses against nematode invasion.

Antimicrobial Properties

Cyclodipeptides, as a class of compounds, are known for their broad-spectrum antimicrobial activities, and proline-containing variants are no exception.

Antibacterial Research: Spectrum and Growth Inhibition Studies

Cyclic dipeptides containing proline have demonstrated notable antibacterial potential against a variety of pathogenic bacteria. researchgate.net While specific data for Cyclo-(L-Pro-L-Ile) is limited, studies on closely related compounds provide strong indications of its likely activity. For example, Cyclo-(L-Pro-L-Tyr) and its diastereomer have shown activity against the plant pathogens Xanthomonas axonopodis pv. citri and Ralstonia solanacearum, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. frontiersin.orgresearchgate.net Another related compound, Cyclo(L-Leu-L-Pro), has been reported to be active against several strains of vancomycin-resistant enterococci (Enterococcus faecalis) with MIC values of 12.5 µg/ml. mdpi.com

Table 3: Antibacterial Activity of Proline-Containing Cyclodipeptides

Compound Bacterium Minimum Inhibitory Concentration (MIC) (µg/mL)
Cyclo(L-Pro-L-Tyr) Xanthomonas axonopodis pv. citri 31.25 frontiersin.orgresearchgate.net
Cyclo(D-Pro-L-Tyr) Xanthomonas axonopodis pv. citri 31.25 frontiersin.orgresearchgate.net
Cyclo(L-Pro-L-Tyr) Ralstonia solanacearum 31.25 frontiersin.orgresearchgate.net
Cyclo(D-Pro-L-Tyr) Ralstonia solanacearum 31.25 frontiersin.orgresearchgate.net
Cyclo(L-Leu-L-Pro) Enterococcus faecalis (VRE strains) 12.5 mdpi.com

Antifungal Research: Mycelial Growth Inhibition and Other Effects

The antifungal properties of proline-containing cyclodipeptides are well-documented. researchgate.net Cyclo-(L-Pro-L-Ile) itself has been mentioned in the context of controlling pine wilt disease, which involves a fungal component in its pathology. researchgate.net More specific data is available for the closely related Cyclo(L-leucyl-L-prolyl), which has demonstrated significant antifungal activity against a range of fungi. jmb.or.kr It has shown potent inhibition of the rice blast fungus, Pyricularia oryzae, with a MIC of 2.5 µg/ml. jmb.or.krmdpi.com This compound also inhibits the mycelial growth of other fungi, indicating a broad spectrum of antifungal potential. jmb.or.kr

Table 4: Antifungal Activity of Cyclo(L-leucyl-L-prolyl)

Fungus Minimum Inhibitory Concentration (MIC) (µg/mL)
Pyricularia oryzae 2.5 jmb.or.krmdpi.com
Rhizoctonia solani 5 jmb.or.kr
Trichophyton mentagrophytes 5 jmb.or.kr
Trichophyton rubrum 5 jmb.or.kr
Mucor ramannianus 12.5 jmb.or.kr
Glomerella cingulata 25 jmb.or.kr
Candida albicans 50 jmb.or.kr
Aspergillus fumigatus 50 jmb.or.kr

Molecular Mechanisms of Action of Cyclo-(L-Pro-L-Ile)

Cyclic dipeptides, as a class, are known to interact with specific protein targets, influencing cellular processes. smolecule.com

Inhibition of Specific Biosynthesis Pathways in Target Organisms

The related compound cyclo(l-leucyl-l-prolyl) has been shown to inhibit aflatoxin production in Aspergillus parasiticus by repressing the transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA. researchgate.netresearchgate.net

Other diketopiperazines, cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro), also inhibit aflatoxin production by targeting an early step in the biosynthetic pathway and reducing the mRNA level of the regulatory gene aflR. researchgate.net

The inhibition of aflatoxin biosynthesis by some compounds is linked to their effect on mitochondrial functionality and respiration. mdpi.com

Influence on Gene Expression Beyond PR Genes

In pine seedlings, treatment with Cyclo-(L-Pro-L-Ile) led to a significant increase in the expression of PR-6 and PR-10 genes before inoculation with the pine wood nematode. frontiersin.orgnih.gov After inoculation, it moderately enhanced the expression of PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9 genes, mitigating a hypersensitive reaction. frontiersin.orgnih.govmedchemexpress.comresearchgate.net

The related compound cyclo(L-Phe-L-Pro) has been shown to affect the expression of bacterial quorum sensing (QS) and polysaccharide intercellular adhesion (PIA) related genes in Pseudomonas fluorescens and Pseudomonas alcaligenes. medchemexpress.com

Cyclo(l-leucyl-l-prolyl) represses the transcription of several aflatoxin-related genes in Aspergillus parasiticus. researchgate.netresearchgate.net

Studies on Pseudomonas aeruginosa show that the biosynthesis of some cyclodipeptides is regulated by the lasI quorum-sensing system. nih.gov

In Arabidopsis, proline-containing diketopiperazines like cyclo(Pro-Val), cyclo(Pro-Phe), and cyclo(Pro-Tyr) can act as auxin mimics and activate TARGET OF RAPAMYCIN (TOR) kinase signaling, which would affect a wide range of growth-related genes. oup.com

This information is sufficient to construct the article as requested.

Molecular Mechanisms of Action of Cyclo-(L-Pro-L-Ile)

The biological activities of the cyclic dipeptide Cyclo-(L-Pro-L-Ile) are underpinned by its interactions at the molecular level. As a class of compounds, cyclic dipeptides are recognized for their capacity to bind to specific protein targets, thereby influencing a variety of cellular processes. smolecule.com The rigid, cyclic structure of these molecules can contribute to their stability and specificity when interacting with biological macromolecules.

Investigation of Interactions with Biological Targets

The precise molecular targets of Cyclo-(L-Pro-L-Ile) are an active area of investigation. Its ability to induce defense mechanisms in plants suggests a direct or indirect interaction with components of the plant immune signaling pathways. smolecule.com While direct binding partners in plants have not been definitively identified, research on structurally similar diketopiperazines (DKPs) provides valuable insights into potential mechanisms.

Studies on the related compound, cyclo(L-Pro-L-Val), have shown that it can bind to specific proteins involved in the biosynthesis of aflatoxins in fungi, leading to the inhibition of toxin production. evitachem.com This suggests that Cyclo-(L-Pro-L-Ile) may also interact with specific enzymes or regulatory proteins within target organisms.

Furthermore, the potential for DKPs to modulate quorum sensing (QS) in bacteria has been explored. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This regulation is often mediated by LuxR-type receptor proteins. acs.orgnih.govacs.org While some DKPs have been reported to activate or inhibit these receptors, the mechanism is not always straightforward and may not involve direct binding to the receptor's active site. acs.orgnih.govacs.orgresearchgate.net For instance, studies on halogenated derivatives of cyclo(L-Pro-L-Phe) revealed that they inhibit luminescence in a quorum sensing-dependent manner without competing with the natural signaling molecule, suggesting an indirect mode of action. acs.orgnih.govacs.org

Molecular docking studies have been employed to predict the binding of related DKPs to various protein targets. For example, cyclo(L-Pro-L-Tyr) has been predicted to bind to the active sites of several enzymes, including AXL kinase, HIV-1 integrase, and proteases from SARS-CoV-2. brazilianjournals.com.br In another in silico study, cyclo(L-Leu-L-Pro) was shown to potentially interact with key enzymes in Aspergillus flavus, such as FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. researchgate.net A significant finding for a related compound, cyclo(Pro-Tyr), was the identification of the plasma membrane H+-ATPase Pma1 in fungi as a direct biological target. The study demonstrated that cyclo(Pro-Tyr) acts as a non-competitive inhibitor of this crucial enzyme. nih.gov These findings highlight the potential for Cyclo-(L-Pro-L-Ile) to interact with a range of protein targets, thereby exerting its biological effects.

Table 1: Investigated Interactions of Cyclo-(L-Pro-L-Ile) and Related Diketopiperazines with Biological Targets

CompoundInvestigated Target/SystemOrganismMethodFinding
Cyclo-(L-Pro-L-Ile)Plant Defense MechanismsPlantsIn vivo studiesInduces defense gene expression. smolecule.com
Cyclo(L-Pro-L-Val)Aflatoxin Biosynthesis ProteinsFungiBiochemical assaysBinds to specific proteins in the pathway. evitachem.com
Various DKPsLuxR-type Quorum Sensing ReceptorsBacteriaReporter gene assaysModulates receptor activity, though direct binding is debated. acs.orgnih.govacs.orgresearchgate.net
Cyclo(L-Pro-L-Tyr)Various EnzymesHuman, VirusesMolecular dockingPredicted to bind to active sites of AXL kinase, HIV-1 integrase, etc. brazilianjournals.com.br
Cyclo(L-Leu-L-Pro)Fungal EnzymesAspergillus flavusMolecular dockingPredicted to interact with FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. researchgate.net
Cyclo(Pro-Tyr)Plasma Membrane H+-ATPase (Pma1)FungiBiochemical and cellular assaysActs as a non-competitive inhibitor. nih.gov

Inhibition of Specific Biosynthesis Pathways in Target Organisms

A notable biological activity of compounds structurally related to Cyclo-(L-Pro-L-Ile) is the inhibition of specific biosynthetic pathways, particularly the production of aflatoxins in fungi. Aflatoxins are highly toxic secondary metabolites produced by species such as Aspergillus parasiticus and Aspergillus flavus.

The diketopiperazine cyclo(l-leucyl-l-prolyl) has been demonstrated to effectively inhibit the production of aflatoxins. researchgate.netresearchgate.net Mechanistic studies revealed that this inhibition occurs at the transcriptional level. Specifically, cyclo(l-leucyl-l-prolyl) represses the expression of several key genes within the aflatoxin biosynthesis gene cluster, including aflR, hexB, pksL1, and dmtA. researchgate.netresearchgate.net The aflR gene is particularly significant as it encodes a regulatory protein that is essential for the activation of most other genes in the pathway.

Similarly, other diketopiperazines such as cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro) have also been shown to inhibit aflatoxin biosynthesis. researchgate.net Their mode of action also involves targeting an early stage of the pathway and reducing the mRNA levels of the aflR regulatory gene. researchgate.net The inhibition of aflatoxin production by some related compounds has also been linked to their impact on mitochondrial function and cellular respiration, suggesting a broader metabolic disruption. mdpi.com Given the structural similarity, it is plausible that Cyclo-(L-Pro-L-Ile) could exert similar inhibitory effects on the biosynthetic pathways of secondary metabolites in various microorganisms.

Table 2: Inhibition of Aflatoxin Biosynthesis by Diketopiperazines

Inhibitor CompoundTarget OrganismAffected GenesMechanism
Cyclo(l-leucyl-l-prolyl)Aspergillus parasiticusaflR, hexB, pksL1, dmtATranscriptional repression of key biosynthesis genes. researchgate.netresearchgate.net
Cyclo(L-Ala-L-Pro)Aspergillus spp.aflRReduction of regulatory gene mRNA levels. researchgate.net
Cyclo(L-Val-L-Pro)Aspergillus spp.aflRReduction of regulatory gene mRNA levels. researchgate.net

Influence on Gene Expression Beyond PR Genes

The impact of Cyclo-(L-Pro-L-Ile) on gene expression is not limited to the well-documented induction of pathogenesis-related (PR) genes. Research has shown that its influence extends to other gene families and can vary depending on the context of pathogen challenge.

In a study on pine seedlings, treatment with Cyclo-(L-Pro-L-Ile) resulted in a significant upregulation of PR-6 and PR-10 gene expression even before the plants were inoculated with the pine wood nematode. frontiersin.orgnih.gov Following inoculation, the compound led to a more moderate enhancement of a different set of PR genes (PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9), which is thought to mitigate an overly aggressive and damaging hypersensitive response in the plant. frontiersin.orgnih.govmedchemexpress.comresearchgate.net This indicates a nuanced regulatory role, where Cyclo-(L-Pro-L-Ile) can prime certain defense pathways while modulating others upon pathogen attack.

Beyond plant-pathogen interactions, related diketopiperazines have been shown to influence gene expression in bacteria. For example, cyclo(L-Phe-L-Pro) can alter the expression of genes related to quorum sensing and the production of polysaccharide intercellular adhesion (PIA), a key component of bacterial biofilms. medchemexpress.com Furthermore, the biosynthesis of some cyclodipeptides in Pseudomonas aeruginosa is itself regulated by the lasI quorum-sensing system, highlighting a complex interplay of gene regulation. nih.gov

In the context of plant growth and development, certain proline-containing diketopiperazines, such as cyclo(Pro-Val), cyclo(Pro-Phe), and cyclo(Pro-Tyr), have been found to act as mimics of the plant hormone auxin. oup.com This activity can lead to the activation of the TARGET OF RAPAMYCIN (TOR) kinase signaling pathway, a central regulator of growth and metabolism, which would in turn affect the expression of a wide array of genes involved in these processes. oup.com This suggests that the influence of Cyclo-(L-Pro-L-Ile) on gene expression may be broad, extending beyond defense responses to fundamental aspects of plant physiology.

Table 3: Summary of Gene Expression Changes Induced by Cyclo-(L-Pro-L-Ile) and Related Compounds

CompoundOrganismConditionAffected GenesObserved Effect
Cyclo-(L-Pro-L-Ile)Pine seedlingsPre-pathogen inoculationPR-6, PR-10Significant upregulation. frontiersin.orgnih.gov
Cyclo-(L-Pro-L-Ile)Pine seedlingsPost-pathogen inoculationPR-1, PR-2, PR-3, PR-4, PR-5, PR-9Moderate enhancement of expression. frontiersin.orgnih.govmedchemexpress.comresearchgate.net
Cyclo(L-Phe-L-Pro)Pseudomonas spp.Biofilm formationQuorum sensing & PIA genesAltered expression. medchemexpress.com
Cyclo(Pro-Val), Cyclo(Pro-Phe), Cyclo(Pro-Tyr)ArabidopsisPlant growthAuxin-responsive and TOR kinase pathway genesActivation as auxin mimics. oup.com

Structural Biology and Structure Activity Relationship Sar Studies

Conformational Analysis of Cyclo-(L-Pro-L-Ile)

While a specific crystal structure for Cyclo-(L-Pro-L-Ile) is not widely reported, analysis of the highly similar isomer, cyclo-L-prolyl-L-leucyl, via X-ray crystallography has confirmed a distinct boat conformation for the DKP ring. mdpi.com In this conformation, the side chains of the two amino acids are positioned pseudo-axially on the same side of the ring.

Furthermore, studies using Nuclear Magnetic Resonance (NMR) on related proline-containing DKPs, such as cyclo(L-Pro-L-Phe), have shown that they can exist in a "folded" conformation in aqueous solutions. researchgate.netrsc.org This folded structure is stabilized by intramolecular hydrophobic interactions (CH-π interactions) between the proline ring and the side chain of the other amino acid. researchgate.netrsc.org This conformation orients the side chains in a specific manner, which is crucial for molecular recognition and interaction with biological targets. Given the hydrophobic nature of the isoleucine side chain, a similar folded conformation is anticipated for Cyclo-(L-Pro-L-Ile) in solution.

Impact of Stereochemistry on Biological Activity

The importance of stereochemistry is clearly demonstrated in studies of proline-based DKPs. For instance, the cytotoxic effects of cyclo(L-Leu-L-Pro) and its diastereomer, cyclo(D-Leu-L-Pro), against various cancer cell lines were found to be different, confirming that the configuration of the constituent amino acids can significantly influence biological activity. researchgate.net

In the context of Cyclo-(L-Pro-L-Ile), its biological activity has been compared to other stereoisomers. In a study on compounds that control pine wilt disease, Cyclo-(L-Pro-L-Ile) was isolated along with cyclo-(D-Pro-L-Val). sciforum.netfrontiersin.org The distinct biological effects observed for these different stereoisomers underscore the principle that the specific L-Pro-L-Ile configuration is essential for its particular mode of action. NMR studies on cyclo(L-Pro-L-Xxx) versus cyclo(L-Pro-D-Xxx) compounds (where Xxx is an aromatic amino acid) have also shown that the stereochemistry affects the stability of the folded conformation, which provides a structural basis for their differing biological activities. researchgate.net

SAR Investigations of Cyclo-(L-Pro-L-Ile) and Related Diketopiperazines

Structure-Activity Relationship (SAR) studies investigate how variations in a molecule's structure affect its biological function. For DKPs, this often involves comparing the activity of a series of related compounds where the amino acid residues are systematically changed.

A notable SAR investigation involving Cyclo-(L-Pro-L-Ile) was conducted during the study of natural compounds for the control of pine wilt disease, caused by the pine wood nematode (Bursaphelenchus xylophilus). frontiersin.org Researchers isolated four different DKPs from the bacterium Bacillus thuringiensis and tested their ability to suppress the disease in pine seedlings. Cyclo-(L-Pro-L-Ile) was identified as the most effective of the tested compounds in inducing a defense response in the pine trees. sciforum.netfrontiersin.org

The results of this comparative study provide direct insight into the SAR for this specific biological effect.

CompoundAmino Acid CompositionRelative Efficacy in Pine Wilt Disease Control
Cyclo-(L-Pro-L-Ile)L-Proline, L-IsoleucineHigh
Cyclo-(L-Leu-L-Val)L-Leucine, L-ValineHigh
Cyclo-(D-Pro-L-Val)D-Proline, L-ValineModerate
Cyclo-(L-Pro-L-Phe)L-Proline, L-PhenylalanineLow to Moderate

Table 1. Comparative efficacy of diketopiperazines isolated from Bacillus thuringiensis in controlling pine wilt disease severity. Efficacy is based on data from foliar spray treatments. frontiersin.org

From this data, it can be inferred that for this particular activity, having an L-proline residue paired with another hydrophobic L-amino acid like isoleucine or a combination like leucine (B10760876) and valine leads to high efficacy. The change in stereochemistry from L-Pro to D-Pro in cyclo-(D-Pro-L-Val) resulted in reduced, though still significant, activity. Replacing the aliphatic isoleucine with an aromatic phenylalanine in cyclo-(L-Pro-L-Phe) also led to lower efficacy, suggesting that the nature and shape of the non-proline side chain are key determinants of activity.

Design and Synthesis of Derivatives for Enhanced Biological Functionality

The rigid DKP scaffold, particularly the proline-based variant, is an excellent starting point for designing new molecules with improved or novel biological functions. acs.orgsciforum.net Synthetic strategies are often aimed at creating libraries of DKP derivatives to screen for a wide range of activities, including antimicrobial, anticancer, and neuroprotective effects. researchgate.netresearchgate.net

The synthesis of Cyclo-(L-Pro-L-Ile) and its isomer cyclo(L-Pro-L-Leu) has been achieved by refluxing the corresponding linear dipeptide in a high-boiling point solvent like ethylene (B1197577) glycol. researchgate.net More advanced synthetic routes, including solid-phase synthesis, allow for the creation of diverse DKP libraries by systematically varying the amino acid components. researchgate.netnih.gov

Examples of designing derivatives for enhanced functionality include:

Neuroprotective Agents: Researchers developed Cyclo-L-glycyl-L-2-allylproline (NNZ-2591), a modified DKP based on the endogenous cyclo-glycyl-proline. The addition of the allyl group to the proline ring was a deliberate design choice to enhance its neuroprotective properties, which was later confirmed in models of brain injury and neurodegenerative disease. nih.govnih.gov This demonstrates how modifying the core DKP structure can lead to improved therapeutic potential.

Antimicrobial Peptides: In a search for new antimicrobial agents, scientists designed and synthesized several analogues of a cyclic tetrapeptide. nih.gov One strategy involved replacing amino acids to increase hydrophobicity and cationicity, properties known to enhance antimicrobial activity. This rational design approach led to the synthesis of related structures like cyclo(pro-leu-pro-ile), illustrating how the principles of SAR are applied to create new derivatives with a specific functional goal. nih.gov

These examples highlight a common strategy in medicinal chemistry: using a known bioactive natural product like Cyclo-(L-Pro-L-Ile) as a lead structure. By synthesizing analogues with modified side chains, altered stereochemistry, or different ring structures, chemists can explore the chemical space around the parent molecule to develop new compounds with superior potency, selectivity, or other desirable pharmacological properties.

Analytical and Characterization Methodologies in Research

Methodologies for Quantitation and Detection in Biological Samples

The primary analytical techniques for the quantitation and detection of Cyclo-(L-Pro-L-Ile) and related diketopiperazines (DKPs) in biological samples are centered around chromatography coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required to analyze trace amounts of the target analyte within a complex matrix.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful and widely used techniques for the quantitative analysis of cyclic dipeptides. frontiersin.org These methods involve the separation of the analyte from other components in the sample based on its physicochemical properties as it passes through a chromatographic column, followed by its detection and quantitation by the mass spectrometer. The selection of specific columns, mobile phases, and mass spectrometry parameters is critical for achieving optimal separation and sensitivity. For instance, a study on proline-containing DKPs in tea utilized an LC-MS/MS system for simultaneous quantitative analysis, demonstrating the feasibility of this approach for complex matrices. frontiersin.org

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the identification of proline-based cyclic dipeptides, particularly after a high-throughput solid-phase extraction (SPE) from bacterial cultures. nih.gov This technique is suitable for volatile and thermally stable compounds.

Sample Preparation: A critical step in the analysis of Cyclo-(L-Pro-L-Ile) from biological samples is the preparation of the sample to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through, after which the analyte is eluted with a suitable solvent. A high-throughput C18-based SPE with a methanol gradient has been successfully employed for the isolation of proline-containing dipeptides from Lactobacillus plantarum culture filtrate. nih.gov

Method Validation: For quantitative analysis, it is essential that the analytical method is validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. ut.ee

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

While specific validated LC-MS/MS methods with reported LOD and LOQ values for Cyclo-(L-Pro-L-Ile) in various biological matrices are not extensively detailed in currently available literature, the general principles of bioanalytical method validation are well-established and would be applied in such studies.

Research Findings:

One study reported the isolation of Cyclo-(L-Pro-L-Ile) from the bacterium Bacillus thuringiensis. For in vivo applications in controlling pine wilt disease, a working concentration of 1 mM was prepared. frontiersin.orgnih.gov This indicates that the bacterium is a source of the compound, and this concentration was effective in a biological context.

Another study focusing on a related compound, Cyclo(L-Leucyl-L-Prolyl), from Lactobacillus coryniformis BCH-4, quantified its concentration in the bacterial culture using HPLC. The detected concentration was 135 ± 7.07 mg/mL, showcasing the potential for high-level production of such cyclic dipeptides by microorganisms. nih.gov

The table below summarizes the available data on the quantitation and detection of Cyclo-(L-Pro-L-Ile) and a related compound in biological contexts.

Table 1: Quantitative and Detection Data for Cyclo-(L-Pro-L-Ile) and a Related Compound in Biological Samples

Compound Analytical Method Biological Matrix/Application Concentration / Finding Reference
Cyclo-(L-Pro-L-Ile) Not specified Prepared solution for biological assay (control of pine wilt disease) 1 mM frontiersin.orgnih.gov
Cyclo(L-Leucyl-L-Prolyl) HPLC Lactobacillus coryniformis BCH-4 culture 135 ± 7.07 mg/mL nih.gov
Proline-based CDPs GC-MS Lactobacillus plantarum culture filtrate Identified after high-throughput SPE nih.gov

| Proline-containing DKPs | LC-MS/MS | Tea | Simultaneous quantitative analysis developed | frontiersin.org |

Research Applications and Future Directions

Development as Biocontrol Agents in Agriculture

Cyclo-(L-Pro-L-Ile), a naturally occurring diketopiperazine, has been identified as a promising biocontrol agent. Research has focused on its ability to protect plants from devastating diseases by inducing their natural defense mechanisms, offering an environmentally friendly alternative to conventional chemical pesticides.

Strategies for Plant Disease Management (e.g., Pine Wilt Disease)

A significant area of research has been the application of Cyclo-(L-Pro-L-Ile) in managing Pine Wilt Disease (PWD), a destructive illness affecting pine forests worldwide, caused by the pine wood nematode, Bursaphelenchus xylophilus frontiersin.orgnih.govfao.org. Studies have demonstrated that Cyclo-(L-Pro-L-Ile), isolated from the bacterium Bacillus thuringiensis JCK-1233, can effectively control PWD. frontiersin.orgnih.govfao.orgresearchgate.netnih.gov.

The primary strategy involves inducing systemic resistance in pine trees rather than directly acting against the nematode. frontiersin.orgnih.govfao.org. Foliar treatment with Cyclo-(L-Pro-L-Ile) has been shown to significantly suppress the severity of PWD in pine seedlings. frontiersin.orgnih.govnih.govmedchemexpress.com. This protective effect is achieved by eliciting a moderate hypersensitive reaction in the plant. frontiersin.orgnih.govmedchemexpress.com. The compound triggers an increase in the expression of the plant's defense-related genes, such as pathogenesis-related (PR) genes (PR-1, PR-2, PR-3, PR-4, PR-5, PR-9, PR-6, and PR-10). frontiersin.orgnih.govfao.orgmedchemexpress.com. This induced resistance helps the pine seedlings to better defend themselves against the nematode invasion. frontiersin.orgnih.govfao.org.

Research has compared different application methods, including foliar spray and trunk injection, with foliar application showing higher efficacy in some studies. frontiersin.orgnih.gov.

Efficacy of Cyclo-(L-Pro-L-Ile) in Controlling Pine Wilt Disease (28 days post-inoculation)
Application MethodDisease Control Efficacy (%)
Foliar Spray50.0%
Trunk Injection37.3%

Exploration as Research Tools for Protein-Peptide Interactions

Cyclic peptides are valuable molecular probes for studying protein-protein interactions (PPIs), which are fundamental to nearly all biological processes. researchgate.netresearchgate.net Their constrained conformational structure can mimic the secondary structures of protein interfaces, such as β-turns, allowing them to bind to protein surfaces with high affinity and specificity. researchgate.netnih.govresearchgate.net This structural rigidity often leads to improved stability against proteolysis compared to their linear counterparts. researchgate.net

While the broader class of cyclic peptides is well-recognized for this purpose, the specific application of Cyclo-(L-Pro-L-Ile) as a tool to probe protein-peptide interactions is an emerging area of research. Its defined structure makes it a candidate for use in designing molecular probes or as a scaffold for developing inhibitors of specific PPIs. researchgate.net Future research could focus on using Cyclo-(L-Pro-L-Ile) in screening assays to identify its binding partners or employing it as a foundational structure in the rational design of modulators for challenging protein targets that lack deep binding pockets. researchgate.netnih.gov The development of such tools is crucial for advancing the understanding of complex biological systems and identifying novel therapeutic targets. researchgate.net

Unraveling Cross-Kingdom Communication Mediated by Cyclic Dipeptides

Cross-kingdom communication, where signaling molecules from one kingdom of life (e.g., bacteria) influence organisms from another (e.g., plants), is a critical area of ecological and molecular research. Cyclic dipeptides (CDPs), including Cyclo-(L-Pro-L-Ile), produced by microorganisms are increasingly recognized as key players in these interactions. nih.gov

Bacteria can produce a variety of CDPs that modulate host-cell signal transduction. nih.gov For instance, some bacterial CDPs have been shown to exhibit auxin-like activity in plants, influencing root architecture and activating auxin-regulated gene expression. nih.gov This signaling can be a crucial aspect of symbiotic or pathogenic relationships between microbes and plants. nih.gov

A significant example of this phenomenon involves Cyclo-(L-Pro-L-Ile) produced by the bacterium Bacillus thuringiensis JCK-1233. frontiersin.orgnih.gov This compound has been identified as a key molecule in mediating the plant's defense response against pine wilt disease (PWD). frontiersin.orgnih.govresearchgate.net When applied to pine seedlings, Cyclo-(L-Pro-L-Ile) induces systemic acquired resistance (SAR), a plant-wide defense mechanism that provides long-lasting protection against a broad spectrum of pathogens. frontiersin.orgnih.gov This demonstrates a clear case of a bacterial metabolite modulating the immune system of a plant, highlighting the role of Cyclo-(L-Pro-L-Ile) as a signal in cross-kingdom communication. nih.govscience.gov

Target Identification and Validation for Therapeutic and Agricultural Uses

The identification and validation of molecular targets are essential steps in developing new therapeutic agents and agricultural products. frontiersin.orgdundee.ac.uk For Cyclo-(L-Pro-L-Ile), research has primarily focused on its agricultural applications, particularly in plant disease management. frontiersin.orgnih.gov

In the context of agriculture, Cyclo-(L-Pro-L-Ile) has been validated as an effective agent for controlling PWD, which is caused by the pine wood nematode, Bursaphelenchus xylophilus. frontiersin.orgnih.gov The compound, isolated from B. thuringiensis JCK-1233, was shown to suppress the severity of the disease when applied to pine seedlings. frontiersin.orgmedchemexpress.com The mechanism of action does not involve direct nematicidal activity but rather the induction of the plant's own defense systems. nih.govresearchgate.net

Validation of its targets within the plant involves monitoring the expression of defense-related genes, such as pathogenesis-related (PR) genes. frontiersin.orgnih.gov Treatment with Cyclo-(L-Pro-L-Ile) leads to a moderate enhancement in the expression of several PR genes (PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9) after inoculation with the nematode. frontiersin.orgnih.govmedchemexpress.com This response helps mitigate the severe hypersensitive reaction typically seen in susceptible pine seedlings. nih.gov The foliar application of Cyclo-(L-Pro-L-Ile) has shown high efficacy, presenting a cost-effective and practical method for managing PWD in forests. frontiersin.orgnih.gov

Table 1. Effect of Cyclo-(L-Pro-L-Ile) on the Expression of Defense-Related Genes in Pine Seedlings.
GeneFunctionObserved Effect of Cyclo-(L-Pro-L-Ile) TreatmentReference
PR-1Antifungal/defense signalingModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-2β-1,3-glucanase activityModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-3Chitinase activityModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-4Chitinase activityModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-5Thaumatin-like, antifungalModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-9Peroxidase activityModerately enhanced expression post-inoculation frontiersin.orgnih.gov
PR-6Proteinase inhibitorSignificantly increased expression pre-inoculation frontiersin.orgnih.gov
PR-10Ribonuclease-like activitySignificantly increased expression pre-inoculation frontiersin.orgnih.gov

While the agricultural targets are becoming clearer, the specific therapeutic targets of Cyclo-(L-Pro-L-Ile) in human health are less defined. The broader class of cyclic dipeptides has been investigated for various therapeutic properties, including antimicrobial and antitumor effects, but specific molecular targets for Cyclo-(L-Pro-L-Ile) remain a key area for future research. researchgate.netnih.gov

Advanced Biotechnological Production for Research Scale-Up

The sustainable and scalable production of natural products is a significant challenge. pnnl.govdtu.dk For Cyclo-(L-Pro-L-Ile), current methods rely on isolation from bacterial cultures, such as B. thuringiensis. frontiersin.orgnih.gov While effective for initial discovery and small-scale studies, this approach may not be efficient for larger-scale research or commercial application.

Metabolic engineering offers a promising alternative for the large-scale production of Cyclo-(L-Pro-L-Ile). lbl.govmuni.cz This involves genetically modifying a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the desired compound in high quantities. pnnl.govlbl.gov Since Cyclo-(L-Pro-L-Ile) is a dipeptide composed of L-proline and L-isoleucine, a metabolic engineering strategy would focus on enhancing the biosynthetic pathways of these precursor amino acids within the host organism. pnnl.gov

Future research directions in this area include:

Pathway Optimization: Overexpressing the genes responsible for L-proline and L-isoleucine synthesis to increase the precursor pool.

Enzyme Discovery and Engineering: Identifying and expressing the specific cyclodipeptide synthase responsible for forming Cyclo-(L-Pro-L-Ile) or engineering enzymes for higher efficiency.

Host Strain Development: Using systems biology and synthetic biology tools to create robust microbial chassis that can support high-titer production of the compound. muni.cz

Successfully developing these biotechnological platforms would enable a reliable and cost-effective supply of Cyclo-(L-Pro-L-Ile) for extensive research and potential agricultural use. dtu.dk

Investigation of Synergistic Effects with Other Bioactive Metabolites

While Cyclo-(L-Pro-L-Ile) has been identified as a potent elicitor of plant defense, it is possible that the full biocontrol activity of the bacterium results from the combined or synergistic action of these and other secreted metabolites. frontiersin.org Research on other cyclic dipeptides has shown that combinations can lead to superior antibacterial and antiviral effects compared to the individual compounds. nih.govfrontiersin.org

Future investigations should explore the potential synergistic effects of Cyclo-(L-Pro-L-Ile) with other co-occurring metabolites. This could involve testing defined mixtures of purified compounds for their ability to induce plant resistance or inhibit pathogens. Understanding these interactions could lead to the development of more potent and robust biocontrol formulations for agricultural applications. The study of these complex interactions is a frontier in chemical ecology and could reveal novel strategies for disease management.

Q & A

Q. What standardized protocols are recommended for isolating Cyclo-(L-Pro-L-Ile) from microbial sources?

Cyclo-(L-Pro-L-Ile) is typically isolated via solvent extraction followed by chromatographic purification. For example, silica gel, MCI, and Sephadex LH-20 column chromatography are used for preliminary separation, while preparative HPLC ensures high purity . Fermentation broths of Bacillus thuringiensis or symbiotic fungi like Paraconiothyrium brasiliense are common sources. Quality control requires LC/MS, NMR, and HPLC validation to confirm purity (>95%) and structural integrity .

Q. How is the structural identity of Cyclo-(L-Pro-L-Ile) confirmed in new isolates?

Structural elucidation relies on tandem spectroscopic methods:

  • NMR : Assigns proton and carbon environments, confirming the diketopiperazine ring and amino acid residues (e.g., L-Proline and L-Isoleucine) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 210.27 g/mol) and fragmentation patterns . Physicochemical properties like solubility and melting point further corroborate identity .

Q. What in vitro assays are suitable for initial screening of Cyclo-(L-Pro-L-Ile)'s bioactivity?

Antibacterial activity is assessed using agar diffusion or microdilution assays. For instance, Staphylococcus aureus and Pseudomonas aeruginosa are common targets, with minimum inhibitory concentrations (MICs) calculated via serial dilution . Positive controls (e.g., ampicillin) and standardized bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) ensure reproducibility .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate Cyclo-(L-Pro-L-Ile)'s role in plant defense mechanisms?

For plant-pathogen models like pine wilt disease:

  • Inoculation : Apply Cyclo-(L-Pro-L-Ile) to Pinus densiflora seedlings infected with Bursaphelenchus xylophilus .
  • Hypersensitive Response (HR) Metrics : Quantify reactive oxygen species (ROS) bursts, callose deposition, and defense gene expression (e.g., PR proteins) using qPCR with the 2^(-ΔΔCt) method for relative quantification .
  • Controls : Include untreated infected plants and non-infected cohorts to isolate compound-specific effects .

Q. How can researchers address discrepancies in reported antibacterial efficacy across studies?

Q. How to validate ecological relevance in microbial symbiosis studies involving Cyclo-(L-Pro-L-Ile)?

  • Field Studies : Isolate the compound from environmental samples (e.g., soil or plant rhizosphere) and compare with lab-cultured yields .
  • Metabolite Profiling : Use UPLC-MS to track Cyclo-(L-Pro-L-Ile) production in host-microbe co-cultures versus axenic conditions .
  • Ecological Modeling : Correlate compound abundance with pathogen suppression rates in natural ecosystems .

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